6-Methylchromone

Übersicht

Beschreibung

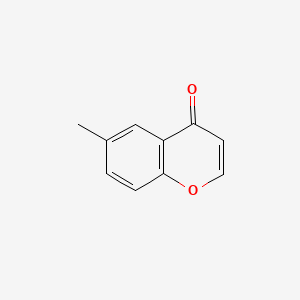

6-Methylchromone is a heterocyclic organic compound featuring a chromone ring with a methyl group in position six. It is a derivative of chromone, which is a naturally occurring phenolic compound found in various plants and fungi. Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 6-Methylchromone can be synthesized through several methods. One common approach involves the cyclization of 2-hydroxyacetophenone derivatives. For instance, the reaction of 2-hydroxyacetophenone with acetic anhydride in the presence of a base such as sodium acetate can yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced using green chemistry principles. This includes methods such as microwave and ultrasound irradiation, solvent-free reactions, and reactions in aqueous media. These approaches aim to minimize waste and reduce the use of hazardous solvents .

Analyse Chemischer Reaktionen

Three-Component Reaction Pathways

6-Methylchromone derivatives engage in three-component reactions with primary amines and secondary phosphine oxides, yielding α-aminophosphine oxides or phosphinoyl-functionalized chromanones depending on reaction conditions ( ).

Key Pathways:

-

Path I :

Initial condensation between 3-formyl-6-methylchromone and secondary phosphine oxides forms hydroxyphosphine oxide intermediates. Subsequent amine addition produces chromonyl-substituted α-aminophosphine oxides (e.g., 1a–d ) at ambient temperature ( ). -

Path II :

Schiff base formation between 3-formyl-6-methylchromone and amines precedes phosphine oxide addition. This pathway is less efficient, requiring basic catalysts for completion ( ).

Representative Reaction Data:

| Entry | Amine Type | Temp (°C) | Catalyst | Product (Yield %) |

|---|---|---|---|---|

| 1 | Butylamine | 80 | None | 2a (86%) |

| 2 | Aniline | 25 | None | 1b (94%) |

| 3 | Benzylamine | 80 | DIPEA | 2d (91%) |

| 4 | Benzhydrylamine | 80 | None | 2e (89%) |

Data adapted from , Table 1 and Section 2.1.

Reaction Conditions and Product Formation

The choice of amine and catalyst critically influences product selectivity:

Aliphatic Amines

-

At 80°C without catalysts, phosphinoyl-functionalized 3-aminomethylene chromanones (e.g., 2a ) dominate (86% yield).

-

Lower temperatures (25°C) favor α-aminophosphine oxides (e.g., 1a ) via Path I ( ).

Aromatic Amines

-

No reaction occurs without catalysts.

-

With 20 mol% DIPEA at 100°C, phosphinoyl-functionalized chromanones (e.g., 2b ) form as major products (54% yield) ( , Table 2).

Catalyst Effects:

| Catalyst (10 mol%) | Temp (°C) | Product Ratio (1b :2b ) |

|---|---|---|

| PMDTA | 80 | 20:28 |

| DIPEA | 80 | 47:30 |

Cytotoxicity of Reaction Products

Phosphinoyl-functionalized chromanones demonstrate selective cytotoxicity:

-

HL60 (Leukemia) : IC₅₀ values range from 12–45 μM for derivatives 2a–g ( ).

-

NIH/3T3 (Fibroblast) : Minimal toxicity observed (IC₅₀ > 100 μM), indicating cancer cell selectivity.

Mechanistic Insights

Quantum chemical studies reveal:

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis: Used as a precursor in the synthesis of complex organic molecules and chromone derivatives.

- Comparative Studies: Its unique methyl substitution allows for comparisons with other chromones, such as 6-Methoxychromone and 6-Fluorochromone, highlighting its distinct properties.

Biology

- Antioxidant Properties: Exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress-related damage.

- Antimicrobial Activity: Demonstrated effectiveness against various microbial strains, making it valuable in food safety and preservation .

Medicine

- Anti-inflammatory Effects: Research indicates that derivatives can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications for inflammatory diseases.

- Anticancer Potential: In vitro studies have shown cytotoxic effects against cancer cell lines (e.g., A549 and HL60), with mechanisms involving apoptosis induction and cell cycle arrest .

Industry

- Pigments and Dyes: Utilized in producing pigments for cosmetics and laser dyes due to its vibrant color properties.

- Natural Product Synthesis: Serves as a precursor in synthesizing various natural products with desirable biological activities .

Antimicrobial Efficacy Against Foodborne Pathogens

A study assessed the antimicrobial activity of this compound derivatives on seafood surfaces, revealing significant reductions in bacterial load on squid and shrimp. The findings underscore its potential use in food safety protocols.

Cytotoxicity in Cancer Research

Research evaluated several synthesized compounds based on this compound for their cytotoxic effects against cancer cell lines. Modifications at different positions on the chromone ring enhanced activity against specific cancer types, indicating a pathway for developing targeted anticancer therapies .

Comparative Analysis Table

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Unique methyl substitution enhances reactivity |

| Biology | Antioxidant and antimicrobial studies | Effective against multiple microbial strains |

| Medicine | Anti-inflammatory and anticancer research | Induces apoptosis in cancer cells |

| Industry | Production of pigments and dyes | Valuable in cosmetic formulations |

Wirkmechanismus

The mechanism of action of 6-Methylchromone involves its interaction with various molecular targets and pathways. It can inhibit the activity of enzymes involved in inflammation and oxidative stress. Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer therapies .

Vergleich Mit ähnlichen Verbindungen

- 6-Methoxychromone

- 6-Fluorochromone

- 6-Chlorochromone

- 6-Bromochromone

Comparison: 6-Methylchromone is unique due to the presence of a methyl group at the sixth position, which can influence its chemical reactivity and biological activity. For instance, 6-Methoxychromone has an electron-donating methoxy group, while 6-Fluorochromone, 6-Chlorochromone, and 6-Bromochromone have electron-withdrawing halogens. These differences can affect their interactions with biological targets and their overall pharmacological profiles .

Biologische Aktivität

6-Methylchromone is a compound with significant biological activity, particularly in the fields of antimicrobial and cytotoxicity research. This article explores its biological properties, focusing on its antimicrobial effects, cytotoxicity in various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound, a derivative of chromone, is characterized by its fused benzopyran structure. Its chemical formula is , and it exhibits various functional properties that contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. The compound has shown effectiveness against various bacterial strains and fungi.

Case Study: Antimicrobial Effects

In a study investigating the antibacterial activity of chromones against Vibrio parahaemolyticus and Vibrio harveyi, this compound was included among several derivatives tested for their minimum inhibitory concentrations (MICs). The results indicated that this compound exhibited an MIC of 50 µg/mL against these pathogens, demonstrating its potential as an antimicrobial agent .

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 50 |

| 6-Bromo-3-formylchromone | 20 |

| 6-Chloro-3-formylchromone | 20 |

Additionally, studies have shown that derivatives of chromones can inhibit biofilm formation, which is crucial in preventing chronic infections .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. In vitro studies demonstrated that this compound exhibits modest cytotoxic effects against human promyelocytic leukemia (HL60) cells, as well as other cell lines such as A549 (human lung adenocarcinoma) and NIH/3T3 (mouse fibroblast) .

Cytotoxicity Data

The following table summarizes the cytotoxic effects observed in different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HL60 | Modest Activity |

| A549 | Not specified |

| NIH/3T3 | Not specified |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. While specific values for A549 and NIH/3T3 were not detailed in the available literature, the HL60 line showed notable sensitivity to certain derivatives of this compound .

The mechanisms underlying the biological activity of this compound involve multiple pathways. In antimicrobial action, it has been suggested that chromones can disrupt bacterial cell membranes and inhibit essential metabolic processes . The inhibition of biofilm formation is particularly relevant in clinical settings, as biofilms are often resistant to conventional antibiotics.

Future Directions

Given its promising biological activities, further research on this compound could lead to significant advancements in therapeutic applications. Potential areas for future studies include:

- Formulation Development : Investigating the formulation of this compound into topical or systemic treatments for infections.

- Combination Therapies : Assessing the efficacy of combining this compound with other antimicrobial agents to enhance activity against resistant strains.

- Mechanistic Studies : Conducting detailed studies on the molecular mechanisms by which this compound exerts its effects on microbial cells and cancer lines.

Eigenschaften

IUPAC Name |

6-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXQVFXXVXOLCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80953444 | |

| Record name | 6-Methyl-4H-1-benzopyran-4-onato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80953444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314041-54-8, 38445-23-7 | |

| Record name | 6-Methyl-4H-1-benzopyran-4-onato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80953444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methylchromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.